molecular formula C12H7N3O3 B042264 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid CAS No. 98293-81-3

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid

Cat. No.: B042264
CAS No.: 98293-81-3
M. Wt: 241.2 g/mol
InChI Key: NWLZFLPKASPJMU-UHFFFAOYSA-N
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Description

5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields of science and technology, particularly due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.

    Substitution: Commonly involves replacing a functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including catalysts and sensors.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural properties.

    5-Cyano-6-oxo-1,6-dihydro-pyrimidines: Known for their biological activity and potential therapeutic applications.

    Pyridazine and Pyridazinone Derivatives: These compounds exhibit a range of pharmacological activities and are used in various medicinal applications.

Uniqueness

5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZFLPKASPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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